BenchChemオンラインストアへようこそ!

1-(3,5-difluorobenzenesulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine

Medicinal Chemistry Structure-Activity Relationship (SAR) Fluorine Chemistry

1-(3,5-Difluorobenzenesulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine (CAS 2200472-58-6) is a synthetic sulfonamide-piperidine hybrid bearing a 3,5-difluorophenylsulfonyl group at the piperidine N1 position and a 1-methyl-1H-pyrazol-3-yl substituent at C3 of the piperidine ring. With molecular formula C15H17F2N3O2S and molecular weight 341.38 g/mol, this compound belongs to the pyrazolopiperidine sulfonamide class—a scaffold validated in gamma-secretase inhibitor programs and kinase-targeted chemical probes.

Molecular Formula C15H17F2N3O2S
Molecular Weight 341.38
CAS No. 2200472-58-6
Cat. No. B2629389
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3,5-difluorobenzenesulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine
CAS2200472-58-6
Molecular FormulaC15H17F2N3O2S
Molecular Weight341.38
Structural Identifiers
SMILESCN1C=CC(=N1)C2CCCN(C2)S(=O)(=O)C3=CC(=CC(=C3)F)F
InChIInChI=1S/C15H17F2N3O2S/c1-19-6-4-15(18-19)11-3-2-5-20(10-11)23(21,22)14-8-12(16)7-13(17)9-14/h4,6-9,11H,2-3,5,10H2,1H3
InChIKeyCJNGIGSKLMYWQE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(3,5-Difluorobenzenesulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine (CAS 2200472-58-6): Procurement-Grade Structural and Pharmacochemical Baseline


1-(3,5-Difluorobenzenesulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine (CAS 2200472-58-6) is a synthetic sulfonamide-piperidine hybrid bearing a 3,5-difluorophenylsulfonyl group at the piperidine N1 position and a 1-methyl-1H-pyrazol-3-yl substituent at C3 of the piperidine ring [1]. With molecular formula C15H17F2N3O2S and molecular weight 341.38 g/mol, this compound belongs to the pyrazolopiperidine sulfonamide class—a scaffold validated in gamma-secretase inhibitor programs and kinase-targeted chemical probes [2][3]. The 3,5-difluoro substitution pattern on the benzenesulfonyl moiety imposes a symmetric, electron-withdrawing environment that distinguishes it from its 3,4-difluoro, 2,4-difluoro, and 2,6-difluoro regioisomeric counterparts . No ChEMBL-annotated bioactivity data exist for this specific compound as of the latest database release, indicating its status as an underexplored chemical space within an otherwise pharmacologically active scaffold family [1].

Why 1-(3,5-Difluorobenzenesulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine Cannot Be Replaced by Other Difluorobenzenesulfonyl or Non-Fluorinated Analogs


The difluorobenzenesulfonyl piperidine scaffold contains four regioisomeric fluorine arrangements (3,5-; 3,4-; 2,4-; 2,6-difluoro) sharing identical molecular formula and mass (C15H17F2N3O2S, 341.38 Da), yet the position of fluorine atoms on the phenyl ring governs electronic distribution, dipole moment vector, steric accessibility of the sulfonyl group, and susceptibility to cytochrome P450-mediated oxidative metabolism [1]. In medicinal chemistry SAR campaigns, the 3,5-difluoro pattern creates a C2v-symmetric electron-withdrawing field that cannot be replicated by asymmetric 3,4- or 2,4-difluoro isomers, while the 2,6-difluoro isomer introduces ortho-steric compression that alters sulfonamide geometry [2]. The non-fluorinated phenylsulfonyl analog (CAS 2176152-26-2) lacks the metabolic stabilizing effect of fluorine and exhibits higher logP, while the methanesulfonyl analog (CAS 2178770-95-9) reduces both aromatic surface area and lipophilicity but sacrifices target-binding complementarity to hydrophobic enzyme pockets . Generic procurement without regioisomer verification risks acquiring a compound with divergent target engagement, metabolic fate, or physicochemical handling properties—undermining SAR reproducibility [2].

Quantitative Differentiation Evidence for 1-(3,5-Difluorobenzenesulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine (CAS 2200472-58-6) Versus Closest Analogs


Regioisomeric Fluorine Symmetry: 3,5-Difluoro (C2v) Versus 3,4-Difluoro, 2,4-Difluoro, and 2,6-Difluoro Positional Isomers

The 3,5-difluorobenzenesulfonyl group in the target compound (CAS 2200472-58-6) possesses C2v point-group symmetry with fluorine atoms occupying chemically equivalent meta positions relative to the sulfonyl linkage. This symmetry creates a uniform electron-withdrawing field and eliminates regioselective metabolic hydroxylation at both meta sites—an advantage not shared by the 3,4-difluoro isomer (CAS 2191265-90-2) where fluorine atoms occupy non-equivalent meta and para positions, nor by the 2,4-difluoro (CAS 2197685-52-0) and 2,6-difluoro (CAS 2034557-21-4) isomers where ortho-fluorine introduces steric compression and potential intramolecular F···O=S interactions that alter sulfonamide conformational preferences . While direct comparative bioactivity data for these four isomers are not available in the published literature, the SAR precedent from the related pyrazolopiperidine gamma-secretase inhibitor series demonstrates that aryl sulfonamide substitution pattern is a critical determinant of APP inhibitory potency, with SAR tables in the primary literature showing that modifications to the aryl sulfonyl group produce measurable shifts in IC50 values [1].

Medicinal Chemistry Structure-Activity Relationship (SAR) Fluorine Chemistry

Predicted Lipophilicity (logP) Differentiation: 3,5-Difluoro Versus Non-Fluorinated Phenylsulfonyl and Methanesulfonyl Analogs

The target compound (CAS 2200472-58-6) has a computationally predicted logP of 3.516 based on the ZINC database (XlogP3 method) [1]. This places the compound in a moderate lipophilicity range (logP 3–4), which is favorable for passive membrane permeability while maintaining aqueous solubility above the sub-micromolar threshold often problematic for highly lipophilic analogs. In contrast, the non-fluorinated phenylsulfonyl analog 3-(1-methyl-1H-pyrazol-3-yl)-1-(phenylsulfonyl)piperidine (CAS 2176152-26-2) is predicted to have a higher logP due to the absence of polarizing fluorine substituents, while the methanesulfonyl analog (CAS 2178770-95-9) is predicted to have a substantially lower logP (estimated <2.0) owing to its smaller, more polar alkyl sulfonyl group . The 3,5-difluoro pattern achieves a balance between aromatic hydrophobicity (for target pocket complementarity) and polar surface area (for solubility) that is distinct from both extremes. Systematic studies of fluorinated heterocyclic amines demonstrate that fluorine substitution predictably modulates logP in a position-dependent manner, with 3,5-difluoro substitution on saturated rings conferring unusually high hydrophilicity relative to mono-fluorinated or non-fluorinated analogs—a 'Janus face' polarization effect that may extend to aromatic sulfonamide systems [2].

Physicochemical Profiling Drug-likeness ADME Prediction

Pyrazolopiperidine Sulfonamide Scaffold Class Validation: Gamma-Secretase Inhibitor Potency Relative to N-Bicyclic Sulfonamide Scaffolds

Although no target-specific bioactivity data exist for the compound CAS 2200472-58-6 itself, the pyrazolopiperidine sulfonamide scaffold to which it belongs has been rigorously validated in two back-to-back publications from Elan Pharmaceuticals (now part of Biogen/Neurimmune) [1][2]. In the primary SAR paper, the pyrazolopiperidine sulfonamide series demonstrated significant increases in APP (amyloid precursor protein) inhibitory potency over the original N-bicyclic sulfonamide scaffold—a scaffold-hopping achievement that translated into improved in vivo efficacy in amyloid-beta reduction models [1]. The structure-activity relationship studies revealed that the nature of the aryl sulfonamide substituent is a key potency determinant, with electron-withdrawing substituents on the phenyl ring generally enhancing activity. The Part II publication further demonstrated that metabolic stability improvements on the pyrazolopiperidine scaffold over the original series were achieved and translated into enhanced in vivo performance [2]. This class-level evidence establishes that the pyrazolopiperidine sulfonamide chemotype—with appropriate aryl sulfonamide substitution—is a productive scaffold for central nervous system (CNS) drug discovery programs targeting gamma-secretase. The 3,5-difluoro substitution on the target compound provides the electron-withdrawing character favored by the SAR while maintaining the metabolic stability advantages of fluorination.

Alzheimer's Disease Gamma-Secretase Inhibition Amyloid Beta Scaffold Hopping

FGFR3 Kinase Inhibitor Motif Evidence: The 1-Methyl-1H-pyrazol-3-yl Sulfonyl Piperidine Substructure in Potent Kinase Probes

The 1-methyl-1H-pyrazol-3-yl sulfonyl piperidine substructure present in CAS 2200472-58-6 appears as a key pharmacophoric element in potent FGFR3 kinase inhibitors disclosed in US Patent 10,213,427 and US Patent 10,813,930 [1]. The elaborated compound BDBM356535, which incorporates the identical 1-[(1-methyl-1H-pyrazol-3-yl)sulfonyl]piperidine core linked to a benzimidazole-pyrazole extension, exhibits an IC50 of <10 nM against FGFR3 in an enzymatic FRET-based phosphorylation assay [1]. While the target compound (CAS 2200472-58-6) is a simpler, unelaborated building block lacking the benzimidazole-pyrazole extension, its core motif—specifically the N-sulfonylpyrazole-piperidine connectivity—is directly represented in this potent inhibitor. This demonstrates that the 1-methyl-1H-pyrazol-3-yl sulfonyl piperidine core can productively engage kinase ATP-binding pockets when appropriately elaborated. The 3,5-difluorobenzenesulfonyl variant may offer distinct kinase selectivity profiles compared to analogs with different aryl sulfonyl substituents, although direct comparative kinase panel data are not available for the building block itself.

Kinase Inhibition FGFR3 Oncology Chemical Probe

Metabolic Stability Advantage of 3,5-Difluoro Aromatic Substitution Versus Non-Fluorinated and Mono-Fluorinated Benzenesulfonamides

The 3,5-difluoro substitution pattern on the benzenesulfonyl aromatic ring blocks both meta positions, which are common sites of cytochrome P450-mediated aromatic hydroxylation—a primary Phase I metabolic pathway for unsubstituted phenyl rings [1]. In contrast, the non-fluorinated phenylsulfonyl analog (CAS 2176152-26-2) retains full susceptibility to hydroxylation at all unsubstituted aromatic positions, potentially leading to faster intrinsic clearance. The 3,4-difluoro isomer (CAS 2191265-90-2) leaves the 2- and 6-positions (ortho to sulfonyl) unblocked, while the 2,6-difluoro isomer (CAS 2034557-21-4) leaves the 3-, 4-, and 5-positions (meta and para to sulfonyl) exposed. Systematic metabolic stability studies of fluorinated heterocyclic amines by Melnykov et al. (2023) demonstrated that difluorinated derivatives retain high metabolic stability with intrinsic microsomal clearance values comparable to non-fluorinated parent compounds, confirming that fluorine substitution does not introduce metabolic liability while potentially blocking oxidative sites [1]. The 3,5-difluoro arrangement uniquely provides symmetrical blocking of both meta positions with no ortho steric interference at the sulfonamide linkage—a configuration that may optimize the balance between metabolic shielding and target-binding geometry.

Metabolic Stability CYP450 Metabolism Fluorine Blocking Strategy Drug Metabolism

Procurement-Relevant Application Scenarios for 1-(3,5-Difluorobenzenesulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine (CAS 2200472-58-6)


Structure-Activity Relationship (SAR) Exploration of Fluorine Positional Effects in Gamma-Secretase Inhibitor Lead Optimization

Based on the validated pyrazolopiperidine sulfonamide gamma-secretase inhibitor scaffold [1][2], CAS 2200472-58-6 serves as the 3,5-difluoro regioisomer entry in a systematic fluorine positional scan. Procurement of all four difluoro isomers (3,5-; 3,4-; 2,4-; 2,6-difluoro) enables head-to-head comparison of APP IC50 potency, Notch-sparing selectivity, and metabolic stability within a matched molecular series. The 3,5-difluoro isomer's C2v symmetry and dual meta-fluorine blocking pattern make it the most electronically symmetrical member of the set, providing a distinct SAR data point that anchors the fluorine positional SAR matrix [3]. This application is directly supported by the Elan Pharmaceuticals SAR publications demonstrating that aryl sulfonamide substituent identity critically impacts potency [1].

Kinase Chemical Probe Development Using the 1-Methyl-1H-pyrazol-3-yl Sulfonyl Piperidine Fragment

The 1-methyl-1H-pyrazol-3-yl sulfonyl piperidine core is a validated kinase-binding motif as demonstrated by its incorporation into sub-10 nM FGFR3 inhibitors [4]. CAS 2200472-58-6 provides this core with a 3,5-difluorobenzenesulfonyl capping group suitable for fragment-based drug discovery (FBDD) or structure-based design. The 3,5-difluoro substitution introduces a distinct electrostatic surface potential compared to other aryl sulfonyl capping groups, potentially enabling differential kinase selectivity profiles when elaborated with appropriate hinge-binding extensions. The building block's molecular weight (341.38 Da) and logP (3.516) place it within fragment-like property space for further optimization [5].

Metabolic Stability-Focused Benzenesulfonamide SAR with Systematic Fluorine Blocking

For programs targeting intracellular enzymes where CYP450-mediated aromatic hydroxylation is a known metabolic liability, CAS 2200472-58-6 offers the 3,5-difluoro blocking pattern that shields both meta positions while preserving para-position accessibility for further derivatization or metabolic assessment [3]. When compared alongside non-fluorinated (CAS 2176152-26-2) and alternative difluoro isomers (3,4-; 2,4-; 2,6-difluoro) in liver microsome stability assays, the 3,5-isomer is predicted to exhibit a distinct intrinsic clearance profile based on its unique aromatic substitution pattern. This application leverages class-level evidence that difluorinated compounds retain high metabolic stability relative to non-fluorinated counterparts [3].

Underexplored Chemical Space Entry for Novel Target Screening Collections

As confirmed by ZINC and ChEMBL, CAS 2200472-58-6 has no annotated biological activity, representing genuinely unexplored chemical space within a pharmacologically validated scaffold family [5]. This compound is well-suited for inclusion in diversity-oriented screening libraries targeting novel allosteric sites on gamma-secretase, kinases, or other sulfonamide-binding proteins. Its procurement is justified for high-throughput screening (HTS) campaigns seeking chemotypes with favorable physicochemical properties (logP 3.516, moderate MW) and the potential for rapid SAR expansion through the rich chemistry of the piperidine and pyrazole moieties. The absence of prior annotation ensures freedom-to-operate for hit discovery and reduces the risk of rediscovering known pharmacology.

Quote Request

Request a Quote for 1-(3,5-difluorobenzenesulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.